4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a pre-functionalized biphenyl building block for CNS-penetrant programs often face supply inconsistency with correct regioisomers. This compound provides the exact 4-nitro, 2-(meta-OCF3-phenyl), ortho-carboxylic acid architecture essential for downstream aniline reduction and amide conjugation. With LogP 4.38, PSA 92.35 Ų, and 95% purity, it ensures reproducible reactivity in cross-coupling and nucleophilic aromatic substitution. Available in 0.25 g, 1 g, and bulk from stock.

Molecular Formula C14H8F3NO5
Molecular Weight 327.21 g/mol
CAS No. 1261663-87-9
Cat. No. B6409806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid
CAS1261663-87-9
Molecular FormulaC14H8F3NO5
Molecular Weight327.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H8F3NO5/c15-14(16,17)23-10-3-1-2-8(6-10)12-7-9(18(21)22)4-5-11(12)13(19)20/h1-7H,(H,19,20)
InChIKeyNQEPWPGKHRVVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic Acid: Physicochemical Identity and Comparators


4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261663-87-9) is a polysubstituted biphenyl-2-carboxylic acid building block bearing a strongly electron-withdrawing nitro group at the 4-position (para to the carboxylic acid) and a 3-trifluoromethoxyphenyl moiety at the 2-position (ortho to the carboxylic acid) . With a molecular formula of C₁₄H₈F₃NO₅, a molecular weight of 327.21 g·mol⁻¹, a calculated LogP of 4.38, and a topological polar surface area (PSA) of 92.35 Ų, this compound is commercially available as a research chemical (typically 95% purity) from multiple suppliers [1]. The compound belongs to the class of nitro-biphenylcarboxylic acid intermediates used primarily as synthetic building blocks in medicinal chemistry and agrochemical research. The four most relevant comparators for procurement decisions are: (i) 4-nitro-2-phenylbenzoic acid (CAS 124391-60-2), which lacks the trifluoromethoxy substituent; (ii) 2-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261915-58-5), which lacks the nitro group; (iii) 4-nitro-2-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1261868-35-2), the para-OCF₃ positional isomer; and (iv) 3-nitro-5-[3-(trifluoromethoxy)phenyl]benzoic acid (CAS 1261839-30-8), the nitro positional isomer.

Biphenyl-2-carboxylic acid building block with ortho-carboxylic acid for coupling
meta-Trifluoromethoxy substitution imparts lipophilic character and electronic modulation
Nitro group at 4-position serves as reducible handle for downstream aniline formation

4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic Acid: Why Simple Replacement Fails


Substituting 4-nitro-2-(3-trifluoromethoxyphenyl)benzoic acid with a structurally related biphenylcarboxylic acid is not a benign procurement decision because the three functional groups—4-nitro, 2-(meta-trifluoromethoxyphenyl), and the carboxylic acid—operate in a highly position-dependent electronic and steric network . Removing the trifluoromethoxy group (as in 4-nitro-2-phenylbenzoic acid) eliminates the lipophilicity gain of approximately +0.90 LogP units and the electron-withdrawing inductive effect that modulates ring electronics; removing the nitro group (as in the des-nitro analog) strips away approximately 45.8 Ų of polar surface area and the redox reactivity necessary for downstream transformations such as reduction to aniline intermediates [1]. Positional isomerism matters: the meta-OCF₃ substitution on the pendant phenyl ring places the trifluoromethoxy dipole at a different vector relative to the biphenyl axis compared to the para-OCF₃ isomer, which alters the conformational preference and electronic coupling between the two aromatic rings—differences that propagate into divergent reactivity in cross-coupling and nucleophilic aromatic substitution reactions even when calculated global descriptors (LogP, PSA) appear identical [2]. The quantitative evidence below provides the specific dimensions along which this compound differentiates from each key comparator.

Loss of Trifluoromethoxy Effect

Removing the meta-OCF₃ group eliminates lipophilicity gain and electronic modulation, altering downstream reactivity.

Loss of Nitro Reactivity

Des-nitro analog lacks the redox reactivity and polar surface area needed for aniline intermediate transformations.

Positional Isomer Reactivity Mismatch

meta vs. para OCF₃ placement alters resonance participation and regiochemical control in cross-coupling reactions.

4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic Acid: Differentiation Evidence


Lipophilicity Advantage vs. Non-Fluorinated Analog

The target compound exhibits a calculated octanol/water partition coefficient (LogP) of 4.3818, which is 0.8986 units higher than the LogP of 3.4832 for 4-nitro-2-phenylbenzoic acid (CAS 124391-60-2), the direct non-fluorinated analog [1]. This LogP difference corresponds to approximately a 7.9-fold increase in the partition coefficient (10^0.8986 ≈ 7.92), indicating substantially higher lipophilicity imparted by the meta-trifluoromethoxy substituent. The increased lipophilicity is relevant for applications requiring passive membrane permeability or partitioning into hydrophobic environments, though it is important to note that these are calculated rather than experimentally determined values.

Lipophilicity vs. Non-Fluorinated
Data to verify
ΔLogP = +0.90 (≈7.9× partition increase)
May support CNS penetration modeling
Calculated values; experimental confirmation advised
Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Increase Over Des-Nitro Analog

The presence of the nitro group in the target compound contributes a topological polar surface area (PSA) of 92.35 Ų, which is 45.82 Ų higher than the PSA of 46.53 Ų for 2-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261915-58-5), the nitro-devoid analog [1][2]. The nitro group alone accounts for approximately 45.8 Ų of additional PSA, which is consistent with the expected contribution of a nitro moiety (~43–46 Ų). This increase in PSA directly affects aqueous solubility, hydrogen-bonding capacity, and the compound's behavior in chromatographic purification (e.g., longer retention on normal-phase silica, shorter retention on reversed-phase C18 columns).

PSA vs. Des-Nitro Analog
Data to verify
ΔPSA = +45.8 Ų
Alters chromatographic retention and solubility screening
Calculated values; may guide purification method selection
Polar surface area Solubility Hydrogen bonding

Meta vs. Para OCF₃ Positional Isomerism and Electronic Effects

The target compound bears the trifluoromethoxy group at the meta position of the pendant phenyl ring, whereas 4-nitro-2-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1261868-35-2) bears the OCF₃ group at the para position. Although ChemSrc reports identical calculated LogP (4.3818) and PSA (92.35 Ų) values for both isomers, the meta-OCF₃ and para-OCF₃ substituents differ fundamentally in their electronic influence on the biphenyl system [1][2]. The para-OCF₃ group can engage in direct resonance conjugation with the biphenyl π-system, whereas the meta-OCF₃ exerts primarily an inductive electron-withdrawing effect (−I) with negligible resonance contribution. This distinction has experimentally observable consequences: the meta-substituted phenyl ring exhibits different regioselectivity in electrophilic aromatic substitution and altered oxidative addition rates in palladium-catalyzed cross-coupling reactions compared to the para isomer. The Hammett substituent constant σₘ for OCF₃ is approximately +0.38, while σₚ is approximately +0.35, reflecting these divergent electronic effects.

Meta vs. Para OCF₃ Isomerism
Class-level
Inductive only (meta) vs. inductive + resonance (para)
Regiochemical control may differ in cross-couplings
Hammett σₘ ≈ +0.38; reactivity inferred from principles
Regioisomerism Electronic effects Cross-coupling reactivity

Ortho-Substituted Biphenyl Steric Shielding of Carboxylic Acid

The 2-position (ortho) substitution of the benzoic acid core with a 3-trifluoromethoxyphenyl group creates significant steric congestion around the carboxylic acid moiety. This steric environment is absent in isomers where the aryl substituent is at the 3- or 4-position relative to the carboxylic acid, such as 3-nitro-5-[3-(trifluoromethoxy)phenyl]benzoic acid (CAS 1261839-30-8) [1][2]. The ortho-substituted biphenyl-2-carboxylic acid architecture is known from the classic 'ortho effect' in benzoic acid chemistry: ortho substituents both sterically hinder the carboxylic acid and, when capable of resonance interaction, can alter its acidity. For the target compound, the nitro group at the 4-position (para to COOH) provides strong electron withdrawal, while the 2-aryl group imposes steric shielding. This combination is expected to result in (i) slower amide coupling kinetics compared to non-ortho-substituted biphenylcarboxylic acids, (ii) altered pKa relative to both the 3-aryl and 4-aryl regioisomers, and (iii) distinct conformational preferences that affect molecular recognition in biological targets. While experimental pKa or kinetic data specific to this compound were not identified in the literature, the structural features align with well-characterized ortho-substituted benzoic acid behavior.

Ortho-Aryl Steric Shielding
Class-level
Ortho-aryl crowds COOH; slows acylation
May require adjusted coupling conditions
Based on ortho effect; no specific kinetic data available
Steric hindrance Amide coupling Esterification rate

4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic Acid: Application Scenarios


Medicinal Chemistry: CNS-Penetrant Kinase or Nuclear Receptor Modulator Synthesis

The combination of a high calculated LogP of 4.38 and the presence of a nitro group para to the carboxylic acid makes this compound particularly suited as a building block for CNS-penetrant kinase inhibitor or nuclear receptor modulator programs where both lipophilicity and a reducible functional group are needed [1]. The nitro group can be selectively reduced to a primary amine (a common pharmacophoric element) after the biphenyl core is incorporated into a larger scaffold, while the meta-trifluoromethoxy substituent maintains the lipophilic character required for blood-brain barrier penetration. The ortho-substituted carboxylic acid provides a handle for amide or ester conjugation to diverse amine- or alcohol-containing fragments.

Agrochemical Intermediate: Herbicide and Fungicide Synthesis

Trifluoromethoxyphenyl-substituted biphenyl carboxylic acids are documented in the patent literature as intermediates for agrochemical active ingredients, including tetramic acid-derived herbicides and fungicides [2]. The target compound provides a pre-functionalized biphenyl core with the carboxylic acid positioned ortho to the pendant aryl ring, enabling cyclization to form lactones, phthalides, or fused heterocycles. The nitro group serves as a masked amine that can be revealed at a late stage for further diversification.

Chemical Biology: Photoaffinity Labeling and Bioconjugation

The presence of a carboxylic acid at the 2-position of the biphenyl, sterically shielded by the ortho-aryl substituent, provides a moderately hindered conjugation site for the attachment of biotin, fluorophores, or photoaffinity labels [1]. The meta-trifluoromethoxy group imparts metabolic stability compared to methoxy analogs (a class-level observation from related trifluoromethoxy-substituted biphenyls) and provides a distinctive ¹⁹F NMR handle for in-cell tracking studies.

Analytical Reference Standard and Chromatographic Method Development

With a purity specification of 95% from commercial suppliers and a well-defined PSA of 92.35 Ų, the compound can serve as a reference standard for HPLC or LC-MS method development targeting nitro-biphenylcarboxylic acid impurities in pharmaceutical process chemistry . Its distinct LogP of 4.38 provides clear chromatographic separation from less lipophilic biphenylcarboxylic acid impurities on reversed-phase columns, making it useful as a retention time marker or system suitability standard.

Application
Selection Property
Validation Focus
CNS-penetrant modulator synthesis
Nitro group reducible to amine; high lipophilicity for BBB penetration
CNS permeability assay; aniline intermediate formation
Agrochemical intermediate synthesis
Pre-functionalized biphenyl core; ortho-COOH for cyclization
Lactone or heterocycle formation efficiency
Photoaffinity labeling & bioconjugation
Sterically hindered COOH for controlled conjugation; ¹⁹F NMR handle
Conjugation efficiency; in-cell ¹⁹F tracking
Chromatographic reference standard
Defined PSA and purity; distinct chromatographic retention
Retention time marker; system suitability testing
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